molecular formula C14H23N5O2 B14249492 8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B14249492
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: LFRSXDGHIJDMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to 8-(sec-Butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in Contemporary Medicinal Chemistry

Structural Classification Within the Purine Alkaloid Family

The purine alkaloid family encompasses naturally occurring compounds like caffeine and theophylline, as well as synthetic derivatives designed for enhanced bioactivity. 8-(sec-Butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to the xanthine subclass, distinguished by its 2,6-dione oxygens and nitrogen substitutions at positions 1, 3, 7, and 8. Key structural features include:

  • N1 and N3 methyl groups : These substitutions reduce polarity compared to unmodified xanthines, potentially improving membrane permeability.
  • 7-isopropyl substituent : Introduces steric bulk that may influence binding pocket interactions in adenosine receptors.
  • 8-sec-butylamino group : A branched alkyl chain that modulates lipophilicity and electronic effects at the C8 position, a site critical for adenosine receptor affinity.

The molecular formula $$ \text{C}{16}\text{H}{26}\text{N}6\text{O}2 $$ (molecular weight 336.42 g/mol) reflects these modifications, with the sec-butylamino group contributing to a calculated logP value indicative of moderate lipophilicity.

Table 1: Structural Comparison of Select Purinedione Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Structural Features
Theophylline 1,3-dimethyl (1,3) $$ \text{C}7\text{H}8\text{N}4\text{O}2 $$ Unsubstituted C7 and C8 positions
Caffeine 1,3,7-trimethyl (1,3,7) $$ \text{C}8\text{H}{10}\text{N}4\text{O}2 $$ Methyl groups at C1, C3, and C7
8-(sec-Butylamino)-7-isopropyl... 1,3-dimethyl; 7-isopropyl; 8-sec-butylamino $$ \text{C}{16}\text{H}{26}\text{N}6\text{O}2 $$ Branched alkyl chains at C7 and C8

This structural evolution demonstrates how alkyl and amino substitutions at C7 and C8 expand the pharmacodynamic profile of xanthines, enabling tailored interactions with biological targets.

Historical Context of Substituted Purinediones in Drug Discovery

The exploration of substituted purinediones dates to the early 20th century, with theophylline (1,3-dimethylxanthine) emerging as a foundational bronchodilator. However, limitations such as narrow therapeutic indices and non-selective adenosine receptor binding drove efforts to synthesize analogs with improved properties.

Phase 1: Methylation Patterns (1920s–1960s)

Initial modifications focused on N-methylation:

  • 1,3-Dimethylxanthine (theophylline) : Retained the parent xanthine structure but introduced methyl groups to reduce rapid metabolism.
  • 1,3,7-Trimethylxanthine (caffeine) : Demonstrated central nervous system stimulation but lacked receptor selectivity.
Phase 2: C8 Substitutions (1970s–1990s)

The discovery that C8 substitutions enhanced adenosine receptor antagonism marked a turning point:

  • 8-Phenyltheophylline : Introduced in 1979, this derivative showed 10-fold greater A~1~ adenosine receptor affinity than theophylline.
  • 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) : A 1986 development with nanomolar A~1~ receptor affinity, showcasing the impact of bulky C8 groups.
Phase 3: Multi-Position Engineering (2000s–Present)

Modern strategies combine substitutions at C1, C3, C7, and C8:

**Synthetic Pathway for 8-Substituted Xanthines (Adapted from )**  
1. **Core Preparation**: 5,6-diamino-1,3-dimethyluracil derivatives serve as precursors.  
2. **Schiff Base Formation**: Condensation with aldehydes yields imine intermediates.  
3. **Oxidative Cyclization**: Thionyl chloride or NaOH-mediated ring closure produces the purinedione scaffold.  
4. **Amination at C8**: Nucleophilic substitution with sec-butylamine introduces the final side chain.  

This progression underscores the compound’s place within a lineage of xanthines optimized for target engagement. The 7-isopropyl and 8-sec-butylamino groups represent a deliberate strategy to balance steric effects and lipophilicity, addressing historical challenges with adenosine receptor subtype selectivity.

Table 2: Key Milestones in Purinedione-Based Drug Discovery

Year Development Significance
1922 Theophylline clinical use Established purinediones as bronchodilators
1981 1,3-Dipropylxanthine synthesis Demonstrated role of N-alkyl chain length in potency
2002 8-(3-Noradamantyl)xanthine derivatives Introduced rigid C8 groups for A~1~ selectivity
2022 8-Substituted xanthine library Enabled high-throughput screening for kinase inhibition

Eigenschaften

Molekularformel

C14H23N5O2

Molekulargewicht

293.36 g/mol

IUPAC-Name

8-(butan-2-ylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-7-9(4)15-13-16-11-10(19(13)8(2)3)12(20)18(6)14(21)17(11)5/h8-9H,7H2,1-6H3,(H,15,16)

InChI-Schlüssel

LFRSXDGHIJDMEG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=NC2=C(N1C(C)C)C(=O)N(C(=O)N2C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution at the 8-Position

The 8-amino group is typically introduced via nucleophilic displacement of a halogen at the purine’s 8-position. In analogous syntheses, 8-bromopurine intermediates react with amines under basic conditions. For example, US 7,407,955 describes the condensation of 8-bromo-7-alkylpurines with amines using potassium carbonate and a dipolar aprotic solvent. Applying this to the target compound:

  • Substrate Preparation : 8-Bromo-7-isopropyl-1,3-dimethylpurine-2,6-dione serves as the starting material.
  • Reaction Conditions :
    • Base : Potassium carbonate (2.5 equiv) in N-butyl acetate.
    • Catalyst : Potassium iodide (0.1 equiv) to accelerate substitution.
    • Temperature : 85–125°C for 4–8 hours.
  • Workup : Acid-base extraction isolates the crude product, followed by recrystallization from methanol/water.

This method yields 8-(sec-butylamino)-7-isopropyl-1,3-dimethylpurine-2,6-dione with ~75% purity, requiring further purification via column chromatography.

Alkylation at the 7-Position

Introducing the isopropyl group at the 7-position often involves alkylation of a purine precursor. A two-step process is employed:

  • Generation of the Purine Anion : Deprotonation at N7 using sodium hydride in tetrahydrofuran (THF).
  • Alkylation : Reaction with isopropyl bromide at 0–5°C, yielding 7-isopropylpurine after 12 hours.

Key Variables :

  • Solvent : THF or dimethylformamide (DMF).
  • Temperature Control : Critical to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Ester solvents (e.g., N-butyl acetate) paired with dipolar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states. The patent WO2015107533A1 reports that N-butyl acetate increases yields by 15–20% compared to toluene. Catalytic potassium iodide reduces reaction time from 24 hours to 8 hours via a halogen-exchange mechanism.

Temperature and Time Profiles

  • Substitution at 8-Position : Optimal at 110°C for 6 hours (yield: 82%).
  • Alkylation at 7-Position : Best performed at 0°C for 12 hours (yield: 78%).

Purification and Isolation Strategies

Acid-Base Extraction

Crude product is dissolved in 10% acetic acid, washed with methyl isobutyl ketone to remove non-polar impurities, and basified with 10% sodium hydroxide to precipitate the free base.

Recrystallization

Recrystallization from methanol/denatured alcohol mixtures (0.5–50% DNS) improves purity to >98%. The addition of D-tartaric acid forms a salt, facilitating crystallization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Nucleophilic Substitution 82 98 6
Alkylation 78 95 12
Combined Process 70 97 18

Table 1 : Performance metrics for key synthetic steps.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N9 can occur if temperature exceeds 125°C.
  • Solvent Residues : Traces of N-butyl acetate require stringent drying under vacuum.
  • Scale-Up : Exothermic reactions during alkylation necessitate controlled addition rates.

Analyse Chemischer Reaktionen

Types of Reactions

8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural modifications at positions 7 and 8 significantly alter physicochemical properties and biological activity. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Compound Name 7-Substituent 8-Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound Isopropyl sec-Butylamino C₁₉H₂₅N₅O₂ 355.44 N/A High lipophilicity; potential for CNS penetration
7-Benzyl-8-chloro-1,3-dimethyl-purine-2,6-dione (Compound 9) Benzyl Chloro C₁₅H₁₃ClN₄O₂ 332.74 152 Electron-withdrawing Cl reduces reactivity; no receptor affinity data
7-Benzyl-8-phenyl-1,3-dimethyl-purine-2,6-dione (Compound 15) Benzyl Phenyl C₂₀H₁₈N₄O₂ 346.38 164 Aromatic group enhances π-π interactions; moderate affinity for D2 receptors
8-(Butylamino)-7-ethyl-3-methyl-purine-2,6-dione Ethyl Butylamino C₁₂H₁₉N₅O₂ 265.31 N/A Shorter alkyl chains reduce steric hindrance; uncharacterized activity
8-(Cyclopentylamino)-7-(3-methylbenzyl)-purine-2,6-dione 3-Methylbenzyl Cyclopentylamino C₁₉H₂₃N₅O₂ 353.42 N/A Cyclic amine enhances conformational rigidity; predicted high D2 affinity

Key Research Findings

  • Neuropharmacological Potential: Analogs like 8-(3-ethoxypropylamino)-7-(4-bromobenzyl)-purine-2,6-dione () and 8-cyclopentylamino derivatives () show promise as 5-HT/D2 dual ligands, suggesting the target compound could be optimized for similar applications. Compound 15 (8-phenyl) demonstrated 16.17% nitrogen content and moderate D2 receptor binding, whereas the target compound’s higher molecular weight may prolong metabolic stability .
  • Thermal Stability :

    • Melting points for 8-substituted purine diones range from 152–164°C, correlating with crystallinity influenced by aromatic (e.g., phenyl) vs. aliphatic (e.g., sec-butyl) groups .

Q & A

Q. Key Characterization Data :

TechniqueObserved PeaksInterpretation
FTIR3344 cm⁻¹ (N-H stretch), 1697 cm⁻¹ (C=O stretch)Confirms amine and carbonyl groups
MSMolecular ion at m/z 336.2 (C₁₆H₂₆N₆O₂)Validates molecular weight

Basic: How is the structural identity of this compound confirmed spectroscopically?

Methodological Answer:
A multi-technique approach is essential:

  • FTIR : Detects functional groups (e.g., N-H, C=O) and compares to known purine-dione derivatives .
  • NMR :
    • ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (N-CH₃ groups) and δ 1.0–1.5 ppm (sec-butyl/isopropyl protons) .
    • ¹³C NMR : Signals at ~155 ppm (C=O) and ~45 ppm (N-CH₃) confirm the core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Advanced: How can conflicting spectral data (e.g., ambiguous NMR assignments) be resolved?

Methodological Answer:

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous purine-diones (e.g., 8-(2-hydroxyphenyl) derivatives) .

2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, clarifying substituent positions .

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., bamifylline derivatives) to identify consistent spectral patterns .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation : Synthesize analogs with modified sec-butyl or isopropyl groups (e.g., tert-butyl, cyclopropyl) to assess steric/electronic effects .

In Vitro Assays : Test analogs for target binding (e.g., adenosine receptor affinity via competitive radioligand assays) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guiding rational design .

Basic: What safety protocols apply when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid sparks/open flames due to potential instability .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to investigate thermal stability under experimental conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min increments up to 300°C to identify decomposition points .

Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic transitions (e.g., melting, degradation) .

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Catalysis : Screen Pd/C or Ni catalysts for amination efficiency .

Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .

Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Basic: How is crystallographic data obtained for structural validation?

Methodological Answer:

Crystal Growth : Dissolve the compound in ethanol/water (1:1) and evaporate slowly at 4°C to obtain single crystals .

X-ray Diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL .

Validation : Compare bond lengths/angles with Cambridge Structural Database entries for purine-diones .

Advanced: How to address low solubility in aqueous assays?

Methodological Answer:

Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without toxicity .

Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the sec-butylamino moiety .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Advanced: What mechanistic studies elucidate its biological activity?

Methodological Answer:

Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., phosphodiesterases) using fluorogenic substrates .

Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track intracellular localization .

Metabolite Profiling : Identify degradation products via LC-MS/MS after incubation with liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.